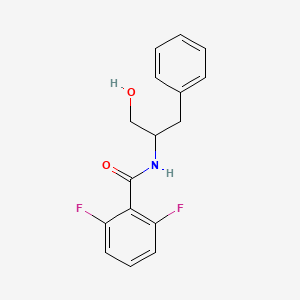

2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 2,6-difluorobenzoyl core linked to a 1-hydroxy-3-phenylpropan-2-yl group. Notably, this compound is listed as "discontinued" by CymitQuimica, suggesting challenges in stability, synthesis, or efficacy .

Properties

IUPAC Name |

2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c17-13-7-4-8-14(18)15(13)16(21)19-12(10-20)9-11-5-2-1-3-6-11/h1-8,12,20H,9-10H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPANNAQUCTBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the condensation of 2,6-difluorobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 2,6-difluoro-N-(1-oxo-3-phenylpropan-2-yl)benzamide.

Reduction: Formation of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Additionally, the hydroxy group can form hydrogen bonds with amino acid residues in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences and applications of structurally related benzamide derivatives:

*Calculated based on molecular formulas.

Structural Insights from Crystallography and Spectroscopy

- Crystal structures of related benzamides (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) reveal planar amide linkages and halogen-driven packing interactions .

- NMR data for sulfur-containing analogs () show distinct proton environments influenced by thioether and aryl groups, aiding in structural validation .

Research Implications and Challenges

- Bioavailability : Hydrophilic groups (e.g., hydroxy in the target compound) may improve solubility but reduce membrane permeability, whereas lipophilic substituents (e.g., trifluoromethyl in GSK-7975A) enhance metabolic stability .

- Synthetic Complexity : High-yield routes (e.g., 92% for RO2959 ) contrast with discontinued compounds, underscoring the need for optimized protocols.

- Therapeutic Potential: CRAC and SOCE inhibitors hold promise for autoimmune diseases, while antimicrobial analogs address drug-resistant pathogens .

Biological Activity

The compound 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a fluorinated derivative of benzamide, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H18F2N2O2

- Molecular Weight : 300.33 g/mol

This compound features a difluorobenzene ring and a hydroxy-substituted phenylpropanamide moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, a compound structurally related to this compound demonstrated potent inhibition against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.6 | MCF-7 (Breast) |

| Compound B | 3.4 | HeLa (Cervical) |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of fluorinated compounds are well-documented. Preliminary assays suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Screening

In a study published in Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL for S. aureus and 20 µg/mL for E. coli.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzene ring or the amide functionality can significantly alter potency and selectivity.

Key Findings

- Fluorination : The presence of fluorine atoms enhances lipophilicity, improving cell membrane permeability.

- Hydroxy Group : The hydroxy substituent plays a role in hydrogen bonding interactions with biological targets, potentially increasing binding affinity.

- Alkyl Chain Variation : Alterations in the alkyl chain length can affect the compound's overall stability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.